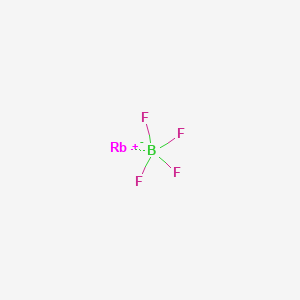

テトラフルオロホウ酸ルビジウム

説明

Rubidium tetrafluoroborate (RbBF4) is an inorganic compound that belongs to the family of alkali metal tetrafluoroborates. It is a colorless, odorless, and highly soluble salt that has gained attention due to its unique properties and potential applications in various fields.

科学的研究の応用

電子工学

テトラフルオロホウ酸ルビジウム: は、その電気的特性により、電子機器分野における潜在的な用途が注目されています 。斜方晶系構造とバンドギャップは、半導体研究と誘電体材料の分野において注目されています。この化合物の安定性と電子構造は、特定の電気的特性を持つ新しい材料を開発する上で特に興味深いものです。

医療研究

医療分野では、RbBF4は核医学において診断用画像に使用されています 。陽電子放出断層撮影(PET)用画像化剤の役割が研究されており、これは非侵襲的診断と甲状腺疾患およびレポーター遺伝子イメージングの研究に不可欠です。

エネルギー貯蔵

テトラフルオロホウ酸ルビジウム: は、熱エネルギー貯蔵システムにおける用途が検討されています 。固体-固体相転移は、潜熱貯蔵技術など、エネルギーを効率的に貯蔵および放出する必要がある用途において注目されています。

化学合成

化学合成では、RbBF4は弱配位アニオンとして機能し、カチオン性試薬または触媒の合成に役立ちます 。不活性と有機溶媒への溶解性により、複雑な有機化合物の合成において重要な成分となっています。

材料科学

テトラフルオロホウ酸ルビジウム: は、熱物理特性により材料科学において重要です 。研究者たちは、相挙動とさまざまな条件下での安定性に興味を持っています。これは、所望の物理的特性を持つ新しい材料の開発に不可欠です。

環境科学

環境科学では、RbBF4は産業プロセスにおけるより危険な材料の代替となる可能性が研究されています 。安定性と低毒性により、より環境に優しい製造方法の代替手段として魅力的な選択肢となっています。

電気触媒

この化合物の電気的特性は、電気触媒の観点からも注目されています 。深共晶溶媒の開発において役割を果たす可能性があります。これは、電気触媒反応の革新的な媒体として使用されます。

分析化学

最後に、RbBF4は分析化学において、コンダクタンス研究におけるイオンペアに使用されます 。他のイオンとの相互作用は、さまざまな溶液中の電解質の挙動を理解する上で重要です。

作用機序

Target of Action

Rubidium Tetrafluoroborate is a compound where the primary target is the tetrafluoroborate anion, BF− 4 . This anion is isoelectronic with several other species and is used in similar ways in the laboratory . It is often used as a weakly coordinating anion in the laboratory .

Mode of Action

The tetrafluoroborate anion is less nucleophilic and basic, and therefore more weakly coordinating, than nitrates, halides, or even triflates . When using salts of BF− 4, it is usually assumed that the cation is the reactive agent and this tetrahedral anion is inert . The inertness of BF− 4 is due to two factors: it is symmetrical so that the negative charge is distributed equally over four atoms, and it is composed of highly electronegative fluorine atoms, which diminish the basicity of the anion .

Biochemical Pathways

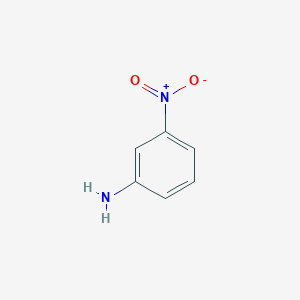

The tetrafluoroborate anion is known to serve as a fluorine source to deliver an equivalent of fluoride . The Balz–Schiemann reaction for the synthesis of aryl fluorides is a well-known example of such a reaction .

Pharmacokinetics

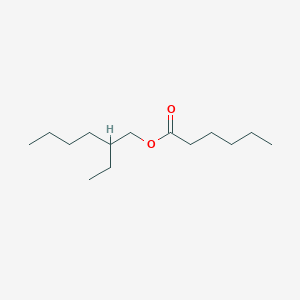

It is known that the tetrafluoroborate anion is often more soluble in organic solvents (lipophilic) than the related nitrate or halide salts . This could potentially impact the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of Rubidium Tetrafluoroborate’s action is largely dependent on the specific application of the compound. For instance, in the case of the Balz–Schiemann reaction, the result is the synthesis of aryl fluorides .

Action Environment

The action of Rubidium Tetrafluoroborate can be influenced by environmental factors. Moreover, in other cases of ostensibly “cationic” complexes, the fluorine atom in fact acts as a bridging ligand between boron and the cationic center .

Safety and Hazards

Rubidium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

生化学分析

Biochemical Properties

It is known that the tetrafluoroborate anion is less nucleophilic and basic than nitrates, halides, or even triflates . This suggests that when using salts of Rubidium tetrafluoroborate, it is usually assumed that the cation, Rubidium, is the reactive agent and the tetrahedral anion is inert .

Cellular Effects

It is known that tetrafluoroborate salts are often more soluble in organic solvents than the related nitrate or halide salts . This could potentially influence the distribution and accumulation of Rubidium tetrafluoroborate within cells.

Molecular Mechanism

It is known that extremely reactive cations such as those derived from Ti, Zr, Hf, and Si do in fact abstract fluoride from tetrafluoroborate, so in such cases, tetrafluoroborate is not an “innocent” anion .

Temporal Effects in Laboratory Settings

It is known that tetrafluoroborate salts have a slight sensitivity to hydrolysis and decomposition via loss of a fluoride ligand .

Metabolic Pathways

It is known that tetrafluoroborate is often used to isolate highly electrophilic cations .

Transport and Distribution

It is known that tetrafluoroborate salts are often more soluble in organic solvents than the related nitrate or halide salts , which could potentially influence its transport and distribution.

Subcellular Localization

It is known that tetrafluoroborate salts are often more soluble in organic solvents than the related nitrate or halide salts , which could potentially influence its localization within specific compartments or organelles.

特性

IUPAC Name |

rubidium(1+);tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Rb/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERZTPVDEIGCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940422 | |

| Record name | Rubidium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18909-68-7 | |

| Record name | Borate(1-), tetrafluoro-, rubidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18909-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubidium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of studying the conductance of Rubidium tetrafluoroborate in acetonitrile?

A1: The research paper "Conductance Study of Ion Pairing of Alkali Metal Tetrafluoroborates and Hexafluorophosphates in Acetonitrile" [] investigates the ion pairing behavior of Rubidium tetrafluoroborate in acetonitrile using conductance measurements. The study found that Rubidium tetrafluoroborate exhibits ion association in acetonitrile []. This information provides insights into the compound's solution-phase behavior, which is relevant for understanding its potential applications in areas like electrochemistry or as an electrolyte in battery systems.

Q2: What can you tell me about the thermal properties of Rubidium tetrafluoroborate?

A2: While the provided abstract "LOW-TEMPERATURE HEAT CAPACITY OF RUBIDIUM TETRAFLUOROBORATE" [] lacks specific data, the title itself suggests a study focused on understanding the compound's behavior at low temperatures. Heat capacity data can reveal valuable information about phase transitions, thermal stability, and other thermodynamic properties relevant to potential applications where temperature plays a crucial role.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)